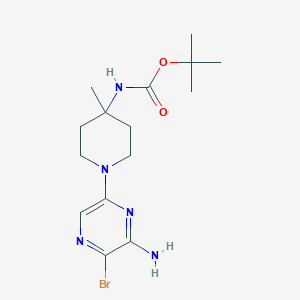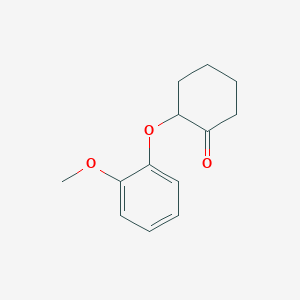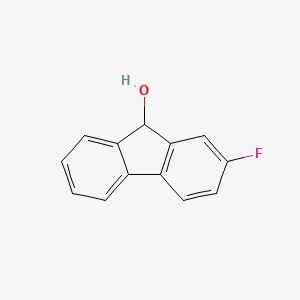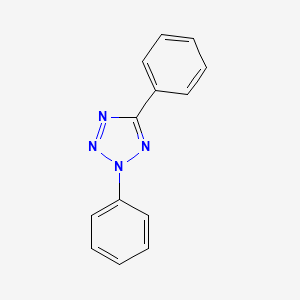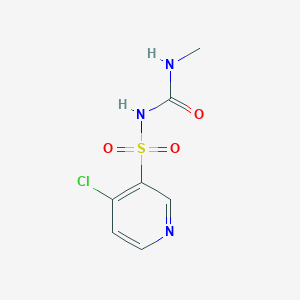
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea is a chemical compound that belongs to the class of sulfonylureas It is characterized by the presence of a chloropyridine moiety attached to a sulfonylurea group
Vorbereitungsmethoden
The reaction conditions often include the use of solvents such as chloroform or dichloromethane, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
For industrial production, the process can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea can be compared with other sulfonylurea compounds, such as:
1-(4-Chloropyridin-3-yl)sulfonyl-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
1-(4-Chloropyridin-3-yl)sulfonyl-3-phenylurea: Contains a phenyl group, which may alter its biological activity and chemical properties.
1-(4-Chloropyridin-3-yl)sulfonyl-3-butylurea: Features a butyl group, potentially affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
69300-02-3 |
|---|---|
Molekularformel |
C7H8ClN3O3S |
Molekulargewicht |
249.68 g/mol |
IUPAC-Name |
1-(4-chloropyridin-3-yl)sulfonyl-3-methylurea |
InChI |
InChI=1S/C7H8ClN3O3S/c1-9-7(12)11-15(13,14)6-4-10-3-2-5(6)8/h2-4H,1H3,(H2,9,11,12) |
InChI-Schlüssel |
BUGFLDKTNGDPGF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NS(=O)(=O)C1=C(C=CN=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


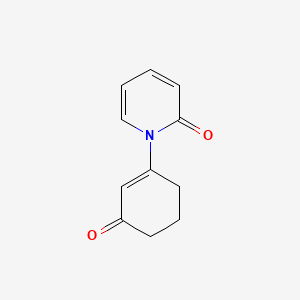
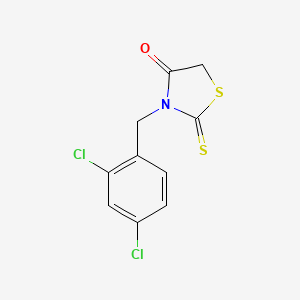
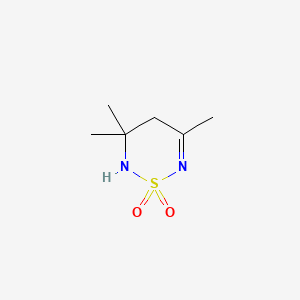
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)
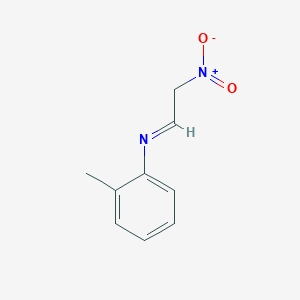
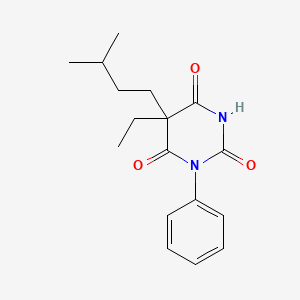
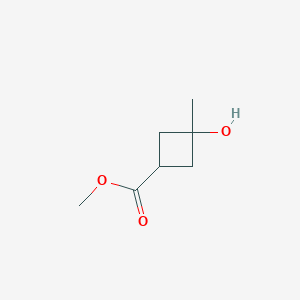
![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
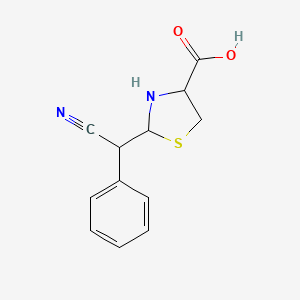
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
